molecular formula C22H16N4O4 B11604853 Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate

Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate

Katalognummer: B11604853
Molekulargewicht: 400.4 g/mol
InChI-Schlüssel: XXKHVDXGIFWUES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common method involves the condensation of 3-nitroaniline with 2-chloroquinazoline in the presence of a base to form the intermediate 2-(3-nitrophenyl)quinazoline. This intermediate is then reacted with methyl 3-aminobenzoate under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: m-Chloroperbenzoic acid

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine)

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit the activity of certain enzymes or receptors that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) and the suppression of tumor growth. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazoline: A parent compound with a wide range of biological activities.

    Erlotinib: A quinazoline derivative used as an anticancer drug targeting the epidermal growth factor receptor (EGFR).

    Gefitinib: Another quinazoline-based anticancer drug that inhibits EGFR.

Uniqueness

Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate is unique due to its specific structural features, such as the presence of both nitrophenyl and quinazoline moieties, which contribute to its distinct biological activities.

Eigenschaften

Molekularformel

C22H16N4O4

Molekulargewicht

400.4 g/mol

IUPAC-Name

methyl 3-[[2-(3-nitrophenyl)quinazolin-4-yl]amino]benzoate

InChI

InChI=1S/C22H16N4O4/c1-30-22(27)15-7-4-8-16(12-15)23-21-18-10-2-3-11-19(18)24-20(25-21)14-6-5-9-17(13-14)26(28)29/h2-13H,1H3,(H,23,24,25)

InChI-Schlüssel

XXKHVDXGIFWUES-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.